molecular formula C11H6BrNO6 B15337097 Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15337097
M. Wt: 328.07 g/mol
InChI Key: TTWPKYRCPRWSKD-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a brominated nitro-substituted coumarin derivative. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with β-keto esters in the presence of sulfuric acid.

  • Modern Approaches: Advanced methods include the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach by reducing reaction times and improving yields.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high purity and yield.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron powder and hydrogen gas.

  • Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in the presence of a catalyst.

Major Products Formed:

  • Nitroso Derivatives: Formed through oxidation of the nitro group.

  • Amino Derivatives: Resulting from the reduction of the nitro group.

  • Hydroxyl or Amino Substituted Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: Its anticancer properties are being explored, with studies investigating its potential to inhibit the growth of cancer cells.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.

  • Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Comparison with Similar Compounds

  • Coumarin: The parent compound, known for its anticoagulant properties.

  • Brominated Coumarins: Other brominated derivatives with similar biological activities.

  • Nitro Coumarins: Compounds with nitro groups that exhibit antimicrobial and anticancer properties.

Uniqueness: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate stands out due to its specific combination of bromine and nitro groups, which enhances its biological activity compared to other coumarin derivatives.

This compound continues to be a subject of extensive research due to its promising applications in various fields. Its unique chemical structure and diverse biological activities make it a valuable candidate for future scientific advancements.

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Properties

Molecular Formula

C11H6BrNO6

Molecular Weight

328.07 g/mol

IUPAC Name

methyl 6-bromo-8-nitro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H6BrNO6/c1-18-10(14)7-3-5-2-6(12)4-8(13(16)17)9(5)19-11(7)15/h2-4H,1H3

InChI Key

TTWPKYRCPRWSKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])Br

Origin of Product

United States

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